molecular formula C30H22O B14506460 9,9'-[Oxybis(methylene)]dianthracene CAS No. 63934-03-2

9,9'-[Oxybis(methylene)]dianthracene

Cat. No.: B14506460
CAS No.: 63934-03-2
M. Wt: 398.5 g/mol
InChI Key: QAACTECCRAYWNJ-UHFFFAOYSA-N
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Description

Bis(9-anthrylmethyl) ether is a bichromophoric compound consisting of two anthracene units linked by an ether bridge. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(9-anthrylmethyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. The reaction conditions often involve the use of solvents like acetonitrile or methylcyclohexane to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for bis(9-anthrylmethyl) ether are not well-documented, the general principles of ether synthesis, such as the Williamson ether synthesis, can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(9-anthrylmethyl) ether undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Cyclomers: Formed through photocyclomerization.

    Cleaved Products: Result from photodissociation.

Mechanism of Action

The mechanism of action of bis(9-anthrylmethyl) ether primarily involves its photochemical behavior. Upon exposure to UV light, the compound undergoes photocyclomerization, leading to the formation of cyclomers. This process involves the interaction of the aromatic groups within the compound, resulting in conformational changes and the formation of new chemical bonds . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light, making it useful in various photonic applications.

Comparison with Similar Compounds

Properties

CAS No.

63934-03-2

Molecular Formula

C30H22O

Molecular Weight

398.5 g/mol

IUPAC Name

9-(anthracen-9-ylmethoxymethyl)anthracene

InChI

InChI=1S/C30H22O/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2

InChI Key

QAACTECCRAYWNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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